molecular formula C25H23NO4 B557516 Fmoc-L-beta-homophenylalanine CAS No. 193954-28-8

Fmoc-L-beta-homophenylalanine

Cat. No. B557516
CAS RN: 193954-28-8
M. Wt: 401,45 g/mole
InChI Key: DQNUGHJJKNFCND-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-beta-homophenylalanine is used for producing high-quality peptides . It is a part of the Alfa Aesar product portfolio .


Synthesis Analysis

Fmoc-modified amino acids and short peptides are used as building blocks for the fabrication of functional materials . They are used in the synthesis of peptides due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes building block association .


Molecular Structure Analysis

The this compound molecule contains a total of 56 bonds. There are 33 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The Fmoc group is widely used as a main amine protecting group in peptide synthesis . The intrinsic hydrophobicity and aromaticity of Fmoc are well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 401.45 . It has a melting point of 110-112 °C . It is slightly soluble in water . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Fmoc-L-β-hPhe is used in a variety of scientific research applications. It has been used as a building block for peptide synthesis, as a substrate for enzymes, and as a ligand for protein-ligand interactions. It has also been used in the development of fluorescent probes for imaging and in the study of protein-protein interactions. Additionally, Fmoc-L-β-hPhe has been used in the study of enzyme kinetics and in the development of therapeutic agents.

Mechanism of Action

Target of Action

Fmoc-L-beta-homophenylalanine is primarily used in the synthesis of high-quality peptides . It does not have a specific biological target, but rather serves as a building block in the creation of complex peptide structures. These peptides can then interact with various biological targets depending on their specific sequence and structure.

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound is a protective group used in peptide synthesis. It protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions . The Fmoc group is stable under certain conditions and can be removed under basic conditions, allowing for the next amino acid to be added to the growing peptide chain .

Pharmacokinetics

It is slightly soluble in water , and more soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Its storage temperature is recommended to be between 2-8°C .

Action Environment

The efficacy and stability of this compound, like other compounds used in peptide synthesis, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, careful control of the reaction environment is crucial in peptide synthesis.

Advantages and Limitations for Lab Experiments

The use of Fmoc-L-β-hPhe in laboratory experiments has a number of advantages and limitations. One of the main advantages is its ability to form hydrogen bonds with other molecules, which allows it to interact with proteins and other molecules. Additionally, Fmoc-L-β-hPhe is relatively easy to synthesize and is relatively stable, which makes it ideal for use in laboratory experiments. However, one of the main limitations is that it is not as soluble as other amino acids, which can make it difficult to work with in some experiments.

Future Directions

The potential future directions for the use of Fmoc-L-β-hPhe are numerous. One potential direction is the development of novel therapeutic agents based on its anti-inflammatory and anti-cancer properties. Additionally, Fmoc-L-β-hPhe could be used in the development of fluorescent probes for imaging and in the study of protein-protein interactions. Additionally, Fmoc-L-β-hPhe could be used in the development of enzyme inhibitors and in the study of enzyme kinetics. Finally, Fmoc-L-β-hPhe could be used in the development of peptide-based drug delivery systems.

Synthesis Methods

Fmoc-L-β-hPhe can be synthesized by either chemical or enzymatic methods. The chemical method involves the use of an Fmoc protecting group, which is attached to the α-carbon of the amino acid. This is followed by a reaction with a homophenylalanine derivative, which results in the formation of Fmoc-L-β-hPhe. The enzymatic method involves the use of a recombinant enzyme, which catalyzes the conversion of phenylalanine to Fmoc-L-β-hPhe.

Safety and Hazards

Fmoc-L-beta-homophenylalanine should not be used for food, drug, pesticide, or biocidal product use . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation while handling it . It should be stored at 0-8°C .

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNUGHJJKNFCND-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375821
Record name Fmoc-L-beta-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193954-28-8
Record name Fmoc-L-beta-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
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